molecular formula C32H43BrNO2P B13384504 5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide

5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide

Cat. No.: B13384504
M. Wt: 584.6 g/mol
InChI Key: PAESSHGSOHSIFC-UHFFFAOYSA-M
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Description

5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring, a triphenylphosphonium group, and a bromide ion, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through a series of reactions involving the reduction of nitroxide radicals, such as 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), to form the hydroxylamine derivative . This intermediate is then reacted with a suitable alkylating agent to introduce the pentyl chain.

The triphenylphosphonium group is introduced through a nucleophilic substitution reaction, where triphenylphosphine reacts with an appropriate alkyl halide. The final step involves the formation of the bromide salt, which is achieved by reacting the intermediate with hydrobromic acid or another bromide source under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide involves its ability to interact with molecular targets and pathways related to oxidative stress. The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative damage in cells . This antioxidant activity is primarily attributed to the presence of the hydroxylamine group, which can donate electrons to neutralize ROS.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide stands out due to the presence of the triphenylphosphonium group, which enhances its lipophilicity and allows it to interact with biological membranes more effectively. This unique feature makes it a valuable compound for research in oxidative stress and related fields.

Properties

Molecular Formula

C32H43BrNO2P

Molecular Weight

584.6 g/mol

IUPAC Name

5-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypentyl-triphenylphosphanium;bromide

InChI

InChI=1S/C32H43NO2P.BrH/c1-31(2)25-27(26-32(3,4)33(31)34)35-23-15-8-16-24-36(28-17-9-5-10-18-28,29-19-11-6-12-20-29)30-21-13-7-14-22-30;/h5-7,9-14,17-22,27,34H,8,15-16,23-26H2,1-4H3;1H/q+1;/p-1

InChI Key

PAESSHGSOHSIFC-UHFFFAOYSA-M

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]

Origin of Product

United States

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